Gypsogenin-3-O-beta-D-glucuronide methyl ester
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Overview
Description
Gypsogenin-3-O-beta-D-glucuronide methyl ester is a triterpenoid saponin derivative commonly found in plants of the Gypsophila genus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gypsogenin-3-O-beta-D-glucuronide methyl ester typically involves the esterification of gypsogenin-3-O-beta-D-glucuronide. The process can be carried out using methanol in the presence of an acid catalyst under reflux conditions . The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, followed by purification and chemical modification. The extraction process often utilizes solvents like methanol or ethanol, and the compound is further purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Gypsogenin-3-O-beta-D-glucuronide methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted glucuronides .
Scientific Research Applications
Gypsogenin-3-O-beta-D-glucuronide methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in plant metabolism and its effects on cell cultures.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the formulation of natural surfactants and emulsifiers
Mechanism of Action
The mechanism of action of Gypsogenin-3-O-beta-D-glucuronide methyl ester involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as pancreatic lipase, which plays a role in lipid metabolism . The compound’s effects on cellular pathways are mediated through its interaction with specific receptors and enzymes, leading to alterations in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Hederagenin 3-O-beta-D-glucuronopyranoside 6’-O-methyl ester
- Silphioside F
- Copteroside B
- Quillaic acid
- Oleanolic acid
Uniqueness
Gypsogenin-3-O-beta-D-glucuronide methyl ester is unique due to its specific glucuronide and methyl ester modifications, which confer distinct biological activities and chemical properties compared to other similar triterpenoid saponins .
Biological Activity
Gypsogenin-3-O-beta-D-glucuronide methyl ester is a triterpenoid saponin derived from the plant genus Gypsophila. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, cytotoxic, and metabolic effects. This article explores the biological activity of this compound, presenting key research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C37H56O10 and is characterized by a triterpenoid backbone with glucuronic acid and methyl ester modifications. Its structural complexity contributes to its varied biological activities.
1. Cytotoxic Effects
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In a study evaluating its effects on human leukemia cell lines (U937 and BV-173), the compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values for these cell lines were determined to be in the low micromolar range, suggesting potent anti-cancer properties .
2. Inhibition of Lipase Activity
This compound has been shown to inhibit pancreatic lipase, an enzyme critical for fat digestion. The reported IC50 value for this inhibition is approximately 0.29 mM, indicating its potential as a therapeutic agent in managing obesity and metabolic disorders .
3. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which have been studied in cellular models of inflammation. It reduces the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS). This property is particularly relevant in the context of chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Activity | Cell Line/Model | IC50 Value | Mechanism |
---|---|---|---|
Cytotoxicity | U937 (Leukemia) | Low µM | Induction of apoptosis |
Lipase Inhibition | Pancreatic Lipase | 0.29 mM | Competitive inhibition |
Anti-inflammatory | Macrophage Cell Lines | Not specified | Reduction of cytokine production |
Case Study 1: Cytotoxicity Evaluation
A study conducted by Henry et al. (1989) evaluated the cytotoxic effects of saponins from Gypsophila trichotoma, including Gypsogenin derivatives. The results indicated that these compounds significantly inhibited the growth of human leukemia cells, supporting their potential use in cancer therapy .
Case Study 2: Metabolic Impact
Another investigation focused on the metabolic effects of this compound in animal models. The compound was administered to rats on a high-fat diet, resulting in reduced body weight gain and improved lipid profiles compared to control groups. This suggests its utility in obesity management .
Properties
IUPAC Name |
9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZZULHOQSQSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.